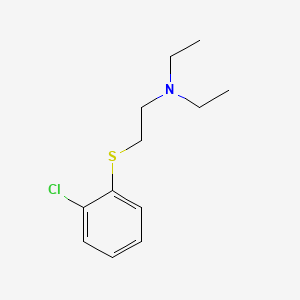
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- is an organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves several synthetic routes and reaction conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often involve the use of oxide catalysts to combine ethanol and ammonia, resulting in the formation of ethylamine derivatives .
Chemical Reactions Analysis
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include phosphorus pentasulfide for sulfurization, and basic conditions for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of polymer-bound BOC substituted sulfamides . In biology and medicine, thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . In industry, thiophene-mediated molecules are utilized in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives, including this compound, often act as voltage-gated sodium channel blockers and exhibit various pharmacological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- can be compared with other similar compounds, such as 2-Chlorophenethylamine and other thiophene derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The uniqueness of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- lies in its specific substitution pattern and the resulting pharmacological properties.
Biological Activity
Ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a thioether functional group with an ethylamine backbone and an o-chlorophenyl substituent. The synthesis typically involves the reaction of diethylamine with 2-chlorothiophenol under controlled conditions to yield the desired thioether.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various thioether compounds, including those similar to ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl-. For instance, a series of thioamide derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 5.64 | S. aureus |
| Compound B | 8.33 | E. coli |
| Compound C | 11.29 | S. typhi |
2. Antifungal Activity
In addition to antibacterial effects, thioether compounds have shown antifungal activity. The antifungal properties of ethylamine derivatives were assessed against common fungal strains.
| Compound | MIC (µM) | Fungal Strain |
|---|---|---|
| Compound D | 16.69 | C. albicans |
| Compound E | 56.74 | Fusarium oxysporum |
3. Anticancer Activity
Thioether compounds have also been studied for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively.
- A study demonstrated that some thioamide derivatives exhibited cytotoxicity against U937 human leukemia cells with IC50 values in the low micromolar range .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of various thioether compounds, ethylamine derivatives were evaluated for their antibacterial efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of halogen substituents on the aromatic ring enhanced biological activity across several tested strains . This finding is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of ethylamine derivatives.
Properties
CAS No. |
63918-04-7 |
|---|---|
Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CYZPPNZUOVYZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















